Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-
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Overview
Description
Preparation Methods
The synthesis of INCB-8761 involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final product is obtained through a series of purification steps to ensure high purity .
Chemical Reactions Analysis
INCB-8761 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
INCB-8761 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the CCR2 receptor and its role in various chemical pathways.
Biology: The compound is utilized in biological studies to investigate the mechanisms of monocyte recruitment and inflammation.
Medicine: INCB-8761 is being explored for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Industry: The compound is used in the development of new drugs targeting the CCR2 receptor
Mechanism of Action
INCB-8761 exerts its effects by selectively binding to the CCR2 receptor, thereby inhibiting the receptor’s interaction with its natural ligand, chemokine (C-C motif) ligand 2 (CCL2). This inhibition prevents the recruitment of inflammatory monocytes to sites of inflammation or tumor growth, thereby reducing inflammation and potentially slowing cancer progression. The compound also affects intracellular signaling pathways, including calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation .
Comparison with Similar Compounds
INCB-8761 is unique in its high selectivity and potency as a CCR2 antagonist. Similar compounds include:
RS-504393: Another CCR2 antagonist with similar applications but different chemical structure.
BMS-813160: A dual CCR2/CCR5 antagonist with broader receptor targeting.
MK-0812: A CCR2 antagonist with different pharmacokinetic properties.
INCB-8761 stands out due to its oral bioavailability and high specificity for the CCR2 receptor .
Properties
IUPAC Name |
N-[2-[3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSVOHSYDRPBGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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